4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine
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Overview
Description
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is an organic compound with the molecular formula C10H17N3O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a pyrazole ring substituted with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine typically involves the reaction of 1-ethyl-4-hydroxy-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a wide range of modified piperidine or pyrazole derivatives .
Scientific Research Applications
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine
- 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine
- 1-Ethyl-4-piperidin-4-yl-piperazine
Uniqueness
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is unique due to the presence of both a piperidine and a pyrazole ring, which can confer distinct chemical and biological properties.
Biological Activity
4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 1-ethyl-1H-pyrazole moiety, which is known for its diverse biological activities. The synthesis of pyrazole derivatives often involves multicomponent reactions and various synthetic pathways that yield compounds with high biological efficacy .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer: Significant antiproliferative effects were observed against MDA-MB-231 cells.
- Liver Cancer: Compounds demonstrated activity against HepG2 cells.
- Other Cancers: Activity has been noted against lung, colorectal, renal, and prostate cancers .
Table 1: Anticancer Activity of Pyrazole Derivatives
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies have shown that derivatives of pyrazoles can effectively inhibit both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antibacterial Efficacy of Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, certain derivatives showed higher selectivity and efficacy than standard anti-inflammatory drugs such as diclofenac .
Table 3: Anti-inflammatory Activity
The biological activities of pyrazole derivatives are attributed to their ability to interact with various molecular targets:
- Anticancer Mechanism: Inhibition of key signaling pathways involved in cell proliferation and survival, such as EGFR and VEGFR.
- Antibacterial Mechanism: Disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Mechanism: Inhibition of COX enzymes leading to reduced prostaglandin synthesis .
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer activity against multiple cancer types. The study identified several compounds with promising IC50 values below 10 µM across different cell lines, indicating strong potential for further development as anticancer agents .
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(1-ethylpyrazol-4-yl)oxypiperidine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-8-10(7-12-13)14-9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 |
InChI Key |
UKOVBFMQIFFNMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC2CCNCC2 |
Origin of Product |
United States |
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